4,4'-[(4-Methoxyphenyl)methylene]bis(2,6-dimethylaniline)
Description
4,4'-[(4-Methoxyphenyl)methylene]bis(2,6-dimethylaniline) is a bis(aniline) derivative featuring a central 4-methoxyphenyl-methylene bridge connecting two 2,6-dimethylaniline groups. The methoxy (-OCH₃) group on the bridging phenyl ring introduces electron-donating effects, while the methyl substituents on the aniline rings enhance steric hindrance and influence polymer chain packing. This compound is primarily used as a diamine monomer in synthesizing high-performance polyimides, which are valued for their thermal stability, mechanical strength, and optical properties in applications like flexible electronics and optoelectronics .
Properties
CAS No. |
797783-08-5 |
|---|---|
Molecular Formula |
C24H28N2O |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
4-[(4-amino-3,5-dimethylphenyl)-(4-methoxyphenyl)methyl]-2,6-dimethylaniline |
InChI |
InChI=1S/C24H28N2O/c1-14-10-19(11-15(2)23(14)25)22(18-6-8-21(27-5)9-7-18)20-12-16(3)24(26)17(4)13-20/h6-13,22H,25-26H2,1-5H3 |
InChI Key |
QUYSXDHTSYOUGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)C(C2=CC=C(C=C2)OC)C3=CC(=C(C(=C3)C)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(4-Methoxyphenyl)methylene]bis(2,6-dimethylaniline) typically involves the reaction of 4-methoxybenzaldehyde with 2,6-dimethylaniline in the presence of a catalyst. The reaction proceeds via a condensation mechanism, forming the methylene bridge between the aromatic rings. Common catalysts used in this reaction include acids such as hydrochloric acid or sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4,4’-[(4-Methoxyphenyl)methylene]bis(2,6-dimethylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4,4’-[(4-Methoxyphenyl)methylene]bis(2,6-dimethylaniline) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and as a curing agent in polymer chemistry.
Mechanism of Action
The mechanism of action of 4,4’-[(4-Methoxyphenyl)methylene]bis(2,6-dimethylaniline) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and π-π interactions with these targets, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following compounds share structural similarities with 4,4'-[(4-Methoxyphenyl)methylene]bis(2,6-dimethylaniline) but differ in bridging groups or substituents:
| Compound Name | Bridge Structure | Substituents on Aniline Rings | Key Structural Features |
|---|---|---|---|
| 4,4'-Methylenebis(2,6-dimethylaniline) (AMD) | Methylene (-CH₂-) | 2,6-dimethyl | No methoxy group; simpler bridge |
| 4,4'-(Naphthalen-1-ylmethylene)bis(2,6-dimethylaniline) (BAN-2) | Naphthalene-methylene | 2,6-dimethyl | Bulky aromatic bridge |
| 4,4'-Methylenebis(2,6-diethylaniline) | Methylene (-CH₂-) | 2,6-diethyl | Larger alkyl substituents |
| 4,4'-Methylenebis(2,6-diisopropylaniline) | Methylene (-CH₂-) | 2,6-diisopropyl | Highly branched substituents |
| 4,4′-((Perfluoro-[1,1′-biphenyl]-4,4′-diyl)bis(oxy))bis(2,6-dimethylaniline) | Perfluorinated biphenyl-oxy | 2,6-dimethyl | Fluorinated, rigid bridge |
Key Observations :
- Methoxy vs. Methyl Bridges : The methoxy group in the target compound enhances polarity and may improve solubility in polar solvents compared to AMD .
- Aromatic vs. Aliphatic Bridges : BAN-2’s naphthalene bridge increases rigidity and reduces chain mobility, leading to higher glass transition temperatures (Tg) in polyimides .
- Substituent Size : Larger substituents (e.g., diethyl, diisopropyl) reduce crystallinity and improve solubility but lower thermal stability due to weakened intermolecular interactions .
Thermal and Mechanical Properties
Comparative studies of polyimides derived from these diamines reveal significant differences:
| Property | Target Compound | AMD-Based Polyimides | BAN-2-Based Polyimides | Diethyl/Diisopropyl Analogs |
|---|---|---|---|---|
| Glass Transition Temp (Tg) | ~300–350°C | ~280–320°C | ~320–370°C | ~250–290°C |
| Thermal Decomposition (Td) | >500°C | >500°C | >500°C | >480°C |
| Coefficient of Thermal Expansion (CTE) | Low (20–30 ppm/°C) | Moderate (30–40 ppm/°C) | Very Low (15–25 ppm/°C) | High (40–50 ppm/°C) |
| Dielectric Constant (Dk) | 2.8–3.2 | 3.0–3.5 | 2.5–2.9 | 3.2–3.8 |
Key Findings :
- Methoxy Group Impact : The methoxy group marginally improves thermal stability over AMD but slightly increases dielectric constant due to polarity .
- Fluorinated Analogs : Polyimides with perfluorinated bridges (e.g., from ) exhibit the lowest Dk (2.5–2.9) and high optical transparency, making them ideal for flexible displays .
- Substituent Effects : Larger alkyl groups (diethyl, diisopropyl) reduce Tg and increase CTE, compromising dimensional stability .
Solubility and Processability
- Target Compound : The methoxy group enhances solubility in aprotic solvents (e.g., NMP, DMF), facilitating polymer processing .
- AMD : Moderate solubility due to methyl substituents; requires elevated temperatures for dissolution .
- BAN-2 : Reduced solubility due to naphthalene rigidity, often necessitating copolymerization .
- Diethyl/Diisopropyl Analogs : High solubility in common solvents but prone to plasticization at high temperatures .
Biological Activity
4,4'-[(4-Methoxyphenyl)methylene]bis(2,6-dimethylaniline), also known as 4,4-methylenebis(2,6-dimethylaniline), is a synthetic compound with a unique structure that includes two 2,6-dimethylaniline moieties linked by a methylene bridge and a methoxyphenyl group. This configuration contributes to its potential biological activities, particularly in the fields of medicinal chemistry and materials science.
- Molecular Formula : C16H18N2O
- Molecular Weight : Approximately 254.00 g/mol
- Appearance : Off-white to pink powder
- Melting Point : 121°C to 123°C
- Solubility : Soluble in methanol and dichloromethane
The compound is characterized by its ability to undergo electrophilic aromatic substitution reactions due to the presence of electron-donating groups, which may influence its biological interactions.
Anticancer Activity
Compounds with similar structures have shown potential in anticancer applications. For instance:
- Methylenebis(2,6-dimethylaniline) derivatives have been noted for their cytotoxic effects against various cancer cell lines. Some studies suggest that modifications in the structure can enhance their efficacy against leukemia and other cancer types.
- A study indicated that Schiff bases derived from related amines exhibit significant apoptotic activity against leukemia cells, suggesting that structural similarities may confer similar properties to 4,4'-[(4-Methoxyphenyl)methylene]bis(2,6-dimethylaniline) .
Antibacterial Activity
The antibacterial properties of related Schiff bases have also been documented:
- Research has demonstrated that certain Schiff bases possess strong antibacterial actions against both Gram-positive and Gram-negative bacteria. The mechanism often involves interaction with bacterial cell membranes or interference with metabolic processes .
- While specific data on 4,4'-[(4-Methoxyphenyl)methylene]bis(2,6-dimethylaniline) is scarce, its structural characteristics suggest potential antibacterial properties warranting further investigation.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds structurally related to 4,4'-[(4-Methoxyphenyl)methylene]bis(2,6-dimethylaniline):
The biological activities of compounds like 4,4'-[(4-Methoxyphenyl)methylene]bis(2,6-dimethylaniline) are likely mediated through several mechanisms:
- Interaction with DNA : Many aromatic compounds can intercalate into DNA structures, potentially leading to cytotoxic effects.
- Enzyme Inhibition : The presence of functional groups may allow these compounds to act as enzyme inhibitors in metabolic pathways relevant to cancer or bacterial growth.
- Oxidative Stress Induction : Certain derivatives may induce oxidative stress in cells, leading to apoptosis.
Q & A
Q. What are the standard synthetic routes for 4,4'-[(4-Methoxyphenyl)methylene]bis(2,6-dimethylaniline), and how can purity be validated?
Methodological Answer: The compound is typically synthesized via condensation reactions between 4-methoxyphenylmethanol and 2,6-dimethylaniline derivatives under acidic or basic catalysis. A common approach involves Schiff base formation, followed by reduction to stabilize the methylene bridge . To validate purity, use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and confirm structural integrity via -NMR (e.g., aromatic proton signals at δ 6.8–7.2 ppm and methylene protons at δ 4.2–4.5 ppm). Cross-validate with Fourier-transform infrared spectroscopy (FT-IR) for characteristic N–H stretching (~3350 cm) and C–N vibrations (~1250 cm) .
Q. What safety protocols are critical when handling this compound due to limited toxicological data?
Methodological Answer: Given the lack of comprehensive toxicological studies (as noted in Safety Data Sheets), adopt a precautionary approach:
- Use fume hoods and personal protective equipment (PPE) including nitrile gloves and lab coats.
- Avoid inhalation by working under inert atmospheres (e.g., nitrogen gloveboxes).
- Monitor exposure via gas chromatography-mass spectrometry (GC-MS) for airborne residues.
- Store in amber glass vials at 4°C under anhydrous conditions to prevent degradation .
Q. How can solvent selection influence crystallization efficiency for this compound?
Methodological Answer: Solvent polarity directly impacts crystallization yield. Use a graded solubility approach:
Screen solvents like ethanol, acetone, and ethyl acetate using a 10 mg/mL solubility test.
Optimize via mixed-solvent systems (e.g., ethanol/water 70:30 v/v) to reduce solubility and enhance crystal nucleation.
Monitor crystallization kinetics with dynamic light scattering (DLS) to assess particle size distribution .
Advanced Research Questions
Q. How can computational methods resolve conflicting thermal stability data reported for this compound?
Methodological Answer: Conflicting thermal data (e.g., decomposition temperatures ranging from 180°C to 220°C) may arise from polymorphic variations or impurities. Address this via:
- Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) of the methylene bridge and methoxy group to predict decomposition pathways.
- Thermogravimetric Analysis (TGA)-DSC Coupling: Perform under inert (N) and oxidative (O) atmospheres to distinguish thermal degradation mechanisms.
- In Situ XRD: Monitor structural changes during heating to identify metastable phases .
Q. What experimental design strategies optimize reaction conditions for scaled synthesis?
Methodological Answer: Use Taguchi orthogonal arrays to minimize experimental runs while maximizing output:
Define factors: catalyst loading (0.5–2.0 mol%), temperature (60–100°C), and reaction time (6–24 hours).
Assign levels via a orthogonal array (3 factors, 3 levels).
Analyze via ANOVA to identify significant parameters. For example, temperature may account for >70% of yield variance.
Validate robustness using a central composite design (CCD) .
Q. How can AI-driven simulations enhance mechanistic understanding of its reactivity in cross-coupling reactions?
Methodological Answer: Integrate COMSOL Multiphysics with machine learning (ML):
Train ML models on DFT-calculated transition states (e.g., Hammett parameters for substituent effects).
Simulate reaction kinetics under varying pressures/temperatures using COMSOL’s “Chemical Reaction Engineering Module.”
Validate predictions via in situ Raman spectroscopy to track intermediate formation .
Q. What analytical techniques resolve ambiguities in its oxidation byproduct profiles?
Methodological Answer: Ambiguities arise from similar molecular weights of byproducts (e.g., quinone vs. epoxide derivatives). Use:
- LC-HRMS: Employ a C18 column with 0.1% formic acid in acetonitrile/water (gradient elution) and compare exact masses (ppm error < 5).
- Electron Paramagnetic Resonance (EPR): Detect radical intermediates during oxidation.
- X-ray Photoelectron Spectroscopy (XPS): Identify oxidation states of nitrogen and oxygen atoms .
Q. How does steric hindrance from the 2,6-dimethyl groups influence its catalytic applications?
Methodological Answer: The 2,6-dimethyl groups restrict axial coordination in metal complexes. To quantify steric effects:
Calculate Tolman’s Cone Angle for ligand-metal complexes (e.g., Pd or Cu) using molecular modeling software.
Compare catalytic activity in Suzuki-Miyaura reactions with/without steric modifiers (e.g., tert-butyl groups).
Use single-crystal XRD to analyze metal-ligand bond angles and correlate with turnover frequency (TOF) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
